(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is a chemical compound characterized by its unique structure, which features an indene core substituted with amino and hydroxymethyl groups. The compound's molecular formula is , and it has a molar mass of approximately 175.23 g/mol. The presence of the amino group suggests potential reactivity and biological activity, making this compound of interest in various fields such as medicinal chemistry and organic synthesis.
The chemical reactivity of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions or form amides with carboxylic acids. The hydroxymethyl groups can undergo oxidation to form aldehydes or further oxidized to carboxylic acids. Additionally, this compound could engage in condensation reactions, particularly with carbonyl-containing compounds, leading to the formation of more complex structures.
Synthesis of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol has potential applications in:
Interaction studies are crucial for understanding how (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol interacts with various biological targets. Preliminary studies could involve:
Such studies would provide insights into its pharmacological potential and safety profile.
Several compounds share structural similarities with (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Aminoindole | Indole structure with an amino group | Known for neuroprotective effects |
| 1H-Indene-2-methanol | Hydroxymethyl substitution | Used in organic synthesis |
| 4-Amino-1H-indene | Amino group at position 4 | Exhibits anti-cancer properties |
The uniqueness of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol lies in its specific arrangement of functional groups and the dihydroindene core which may offer distinct reactivity and biological interactions compared to these similar compounds.